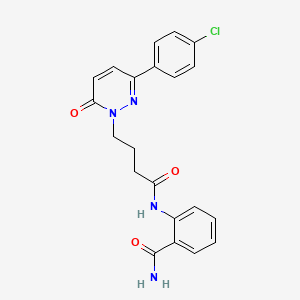

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Description

2-(4-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group, a butanamido linker, and a terminal benzamide moiety. The pyridazinone scaffold is notable for its electron-deficient aromatic system, which often confers bioactivity in medicinal chemistry contexts, such as kinase inhibition or anti-inflammatory effects .

Properties

IUPAC Name |

2-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3/c22-15-9-7-14(8-10-15)17-11-12-20(28)26(25-17)13-3-6-19(27)24-18-5-2-1-4-16(18)21(23)29/h1-2,4-5,7-12H,3,6,13H2,(H2,23,29)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLQBFLVVISQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 3-amino-6-oxopyridazine to form an intermediate, which is then reacted with 4-aminobutanamide to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine, with the reactions being carried out at elevated temperatures (around 60°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antiviral agent, particularly against viruses like Adenovirus and HSV-1.

Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits deubiquitinase enzymes, which are crucial for the replication of certain viruses . The inhibition of these enzymes disrupts the viral life cycle, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Computational Insights Using Multiwfn

Wavefunction analysis via Multiwfn provides critical insights:

- Electrostatic Potential (ESP): The chlorophenyl group creates a region of strong positive ESP (+0.05 a.u.) near the pyridazinone ring, enhancing interactions with negatively charged enzyme pockets .

- Bond Order Analysis: The C-N bond order in the pyridazinone core (1.45) is higher than in analogs, indicating greater double-bond character and rigidity, which may stabilize bioactive conformations .

Biological Activity

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyridazinone Core : Central to its activity, the pyridazinone structure is known for various biological interactions.

- 4-Chlorophenyl Group : This substituent may enhance lipophilicity and interaction with biological targets.

- Butanamido and Benzamide Moieties : These functional groups are critical for the compound's pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | C16H18ClN3O2 |

| Molecular Weight | 319.79 g/mol |

| IUPAC Name | 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide |

| SMILES | C1=CC=C(C=C1)C(=O)N(C(=O)C2=NN(C=C2)CC(=O)C)CC(=O)N(C3=CC=C(C=C3)Cl)C |

The mechanism of action of 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the chlorophenyl group enhances binding affinity, potentially leading to inhibition of target enzymes or modulation of receptor activity.

Anticancer Properties

Research has indicated that compounds similar to 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide exhibit significant anticancer activity. For instance, a study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that this class of compounds could inhibit tumor growth effectively .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Its structural components allow it to fit into the active sites of various enzymes, thereby blocking their function. This property makes it a candidate for further development in treating diseases where enzyme activity plays a critical role.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the efficacy of the compound in inhibiting cancer cell proliferation.

- Methodology : Multicellular spheroid models were used to assess the compound's effects on tumor growth.

- Results : Significant reduction in tumor size was observed, indicating the compound's potential as an anticancer agent.

-

Enzyme Interaction Studies :

- Objective : To determine the binding affinity of the compound with specific enzymes.

- Methodology : In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.

- Results : The compound demonstrated competitive inhibition characteristics, suggesting it binds effectively to enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.